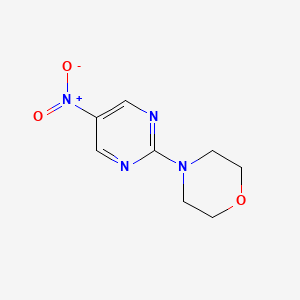

4-(5-Nitropyrimidin-2-yl)morpholine

Description

Contextualization within Heterocyclic Compound Chemistry

Heterocyclic compounds, cyclic structures containing at least two different elements as members of the ring, are fundamental to the chemistry of life. Pyrimidine (B1678525), a six-membered ring with two nitrogen atoms, is a core component of nucleic acids (cytosine, thymine, and uracil) and Vitamin B1. nih.gov Its derivatives are a subject of intense research due to their diverse pharmacological properties. nih.gov Similarly, morpholine (B109124), a saturated six-membered ring containing nitrogen and oxygen atoms, is a prevalent feature in many approved drugs and bioactive molecules. enamine.net The synthesis of new heterocyclic compounds by combining such privileged scaffolds is a key strategy in drug discovery, aiming to create novel chemical entities with enhanced or unique properties.

Significance of Nitropyrimidine and Morpholine Scaffolds in Academic Research

The nitropyrimidine scaffold is a critical pharmacophore in medicinal chemistry. The nitro group, being a strong electron-withdrawing group, significantly influences the electronic properties of the pyrimidine ring, often enhancing its biological activity. Pyrimidine derivatives are known to exhibit a wide range of biological effects, including anticancer, anti-inflammatory, and antimicrobial activities. nih.gov

The morpholine ring is another "privileged" scaffold in drug discovery. enamine.net Its inclusion in a molecule can improve its physicochemical properties, such as aqueous solubility and metabolic stability, which are crucial for drug development. researchgate.net The morpholine moiety is found in numerous clinically approved drugs and is known to contribute to a variety of biological activities by interacting favorably with biological targets. enamine.net

The combination of these two scaffolds in 4-(5-Nitropyrimidin-2-yl)morpholine suggests a potential for synergistic or enhanced biological activity, making it a compound of significant research interest.

Overview of Current Research Trajectories for this compound and Analogues

Current research on compounds containing the nitropyrimidine and morpholine moieties is heavily focused on the development of kinase inhibitors, particularly for the treatment of cancer. The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is frequently dysregulated in cancer, making it a prime target for drug development. nih.gov

Several studies have focused on the design and synthesis of morpholinopyrimidine derivatives as potent PI3K/mTOR inhibitors. nih.gov For instance, research has shown that substituting the pyrimidine ring with a morpholine group can lead to potent inhibitory activity against these kinases. e3s-conferences.org While specific research on This compound is not extensively documented in publicly available literature, the research on its close analogs provides valuable insights into its potential.

For example, a study on 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines, which contains a similar morpholinopyrimidine core, revealed potent PI3Kα inhibitory activity. nih.gov Another area of investigation is the structure-activity relationship (SAR) of these compounds, which seeks to understand how different substituents on the pyrimidine and morpholine rings affect their biological activity. nih.gov This knowledge is crucial for the rational design of more potent and selective inhibitors.

The synthesis of various morpholine analogues is also an active area of research, with libraries of novel morpholine-containing compounds being created to explore their potential in drug discovery. enamine.net

Table 1: Selected Morpholinopyrimidine Derivatives and their Reported Biological Activities

| Compound/Analog | Target | Reported Activity | Reference |

| 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amine | PI3Kα | Potent inhibitor (IC50 = 4.2 nM) | nih.gov |

| 4-Amino-thienopyrimidine derivatives | B-Raf kinases | Inhibitory activities in the nanomolar range | nih.gov |

| 2-Ureidophenyltriazines with bridged morpholines | mTOR | Potent and selective mTOR inhibitors | e3s-conferences.org |

| 4-Amino-thieno [2,3-d]pyrimidines | ABC efflux pumps | Modulator of multidrug resistance | nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(5-nitropyrimidin-2-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O3/c13-12(14)7-5-9-8(10-6-7)11-1-3-15-4-2-11/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBLHMKXVISWUIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=C(C=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70385694 | |

| Record name | 4-(5-nitropyrimidin-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70385694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65735-66-2 | |

| Record name | 4-(5-nitropyrimidin-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70385694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Reaction Mechanisms and Chemical Transformation Pathways

Mechanistic Insights into Nucleophilic Aromatic Substitution on Nitropyrimidine Systems

The synthesis of 4-(5-nitropyrimidin-2-yl)morpholine and related compounds typically proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This class of reaction is characteristic of electron-poor aromatic and heteroaromatic systems. The presence of the nitro group on the pyrimidine (B1678525) ring is crucial, as it significantly lowers the electron density of the ring, making it highly susceptible to attack by nucleophiles. nih.gov

The generally accepted SNAr mechanism involves a two-step process:

Nucleophilic Addition and Formation of a Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile, in this case, the secondary amine morpholine (B109124), on an electron-deficient carbon atom of the nitropyrimidine ring. For a substrate like 2-chloro-5-nitropyrimidine (B88076), the attack occurs at the C2 position, displacing the chlorine atom. This addition step leads to the formation of a resonance-stabilized anionic intermediate known as a σ-complex or Meisenheimer complex. nih.gov The negative charge in this intermediate is delocalized across the pyrimidine ring and, importantly, onto the oxygen atoms of the nitro group, which provides substantial stabilization. nih.govnih.gov The formation of this complex is typically the rate-determining step of the reaction. nih.gov

Departure of the Leaving Group: In the second step, the aromaticity of the pyrimidine ring is restored through the expulsion of the leaving group (e.g., a halide ion). This step is generally fast.

The reactivity of nitropyrimidines is so pronounced that they can undergo various ring transformations when treated with certain nucleophiles. For instance, 5-nitropyrimidine (B80762) itself can be converted into pyridine, pyrazole, or even benzene (B151609) derivatives depending on the attacking nucleophile and reaction conditions. researchgate.netrsc.orgresearchgate.net These transformations often proceed through complex mechanisms involving the initial formation of a σ-adduct, followed by ring-opening and subsequent recyclization. nih.gov While the morpholine substituent in this compound provides stability, the inherent electrophilicity of the nitropyrimidine core remains a dominant feature of its chemistry.

Recent studies on SNAr reactions have revealed a mechanistic continuum, where some reactions proceed through the classical stepwise pathway involving a distinct Meisenheimer intermediate, while others occur via a concerted mechanism where bond formation and bond breaking happen in a single transition state. nih.govrsc.org The specific pathway is influenced by the nature of the electrophile, nucleophile, leaving group, and solvent. For highly electron-deficient substrates like nitropyrimidines, the formation of a stable Meisenheimer complex often favors the stepwise mechanism. nih.gov

Detailed Analysis of Palladium-Catalyzed Amination Mechanisms

While the SNAr reaction is a primary method for synthesizing compounds like this compound, palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination, offer a powerful and versatile alternative. These methods are particularly useful when the direct SNAr reaction is sluggish or gives low yields. ccspublishing.org.cn

The palladium-catalyzed amination of chloro-substituted 5-nitropyrimidines involves a catalytic cycle that is believed to proceed through the following key steps: ccspublishing.org.cn

Oxidative Addition: A low-valent Pd(0) complex, stabilized by phosphine (B1218219) ligands (e.g., BINAP), reacts with the chloro-nitropyrimidine substrate. The palladium atom inserts itself into the carbon-chlorine bond, forming a Pd(II) intermediate. ccspublishing.org.cn

Amine Coordination and Deprotonation: The amine (morpholine) coordinates to the Pd(II) center. In the presence of a base (e.g., K₂CO₃, t-BuONa), the coordinated amine is deprotonated to form a more nucleophilic amido species. mdpi.com

Reductive Elimination: The final step is the reductive elimination of the C-N bond, which forms the desired product, this compound, and regenerates the active Pd(0) catalyst, allowing the cycle to continue. ccspublishing.org.cn

The choice of ligand is critical for the success of the reaction. Bulky, electron-rich phosphine ligands like BINAP or DavePhos are commonly used. ccspublishing.org.cnnih.gov These ligands stabilize the palladium complexes, promote the oxidative addition and reductive elimination steps, and prevent the formation of inactive palladium species.

Research on the palladium-catalyzed amination of 4,6-dichloro-5-nitropyrimidine (B16160) has shown that reaction parameters significantly influence the outcome. The choice of base, solvent, and ligand all play a crucial role in maximizing the yield of the desired aminated product. ccspublishing.org.cn

| Catalyst | Ligand | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Pd₂(dba)₃ | R-BINAP | K₂CO₃ | Toluene (B28343) | High | ccspublishing.org.cn |

| Pd(OAc)₂ | R-BINAP | K₂CO₃ | Toluene | Lower | ccspublishing.org.cn |

| None | None | K₂CO₃ | Toluene | Low | ccspublishing.org.cn |

| Pd₂(dba)₃ | R-BINAP | K₂CO₃ | THF | Lower | ccspublishing.org.cn |

| Pd₂(dba)₃ | R-BINAP | Cs₂CO₃ | Toluene | High | ccspublishing.org.cn |

This table illustrates the influence of different reaction components on the yield of palladium-catalyzed amination of a chloro-substituted 5-nitropyrimidine, based on findings from analogous systems. ccspublishing.org.cn

Exploration of Other Mechanistic Pathways and Reactivity Patterns of this compound

Beyond its synthesis, the reactivity of this compound is characterized by transformations involving the nitropyrimidine core.

Ring Transformation Reactions: As noted previously, the 5-nitropyrimidine system is prone to ring transformations with various nucleophiles. researchgate.net For example, reaction of 5-nitropyrimidine with ketonic reagents can lead to the formation of 5-nitropyridine or 4-nitrophenol (B140041) derivatives. researchgate.netresearchgate.net Similarly, treatment with hydrazine (B178648) can cause a ring contraction to form a 4-nitropyrazole. rsc.org Although the 2-morpholino substituent provides some electronic stabilization compared to an unsubstituted or alkoxy-substituted pyrimidine, it is plausible that this compound could undergo similar ring-opening and recyclization pathways under specific conditions with potent nucleophiles. These transformations are mechanistically complex, often initiated by a nucleophilic attack at the C4 or C6 positions, leading to cleavage of the pyrimidine ring and subsequent rearrangement. nih.gov

Reduction of the Nitro Group: A fundamental and highly useful transformation of this compound is the reduction of the nitro group to an amino group. This reaction converts the strongly electron-withdrawing nitro group into a strongly electron-donating amino group, dramatically altering the electronic character and reactivity of the molecule. The resulting 4-(5-aminopyrimidin-2-yl)morpholine is a key intermediate for the synthesis of a wide array of more complex derivatives, such as purine (B94841) analogues, which are of significant interest in medicinal chemistry. ccspublishing.org.cn Standard reduction methods, such as catalytic hydrogenation (e.g., H₂/Pd-C) or treatment with metals in acidic media (e.g., SnCl₂/HCl), are typically effective for this transformation.

Further Substitution: The amino group of the reduced product can undergo a vast range of subsequent reactions. It can be diazotized and converted to other functional groups, or it can act as a nucleophile in acylation, alkylation, or condensation reactions, providing a versatile handle for further molecular elaboration.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Systematic Modification of the Morpholine (B109124) Moiety and its Influence on Biological Activity

The morpholine ring is a privileged scaffold in medicinal chemistry, known for improving the pharmacokinetic properties of drug candidates. e3s-conferences.org Modifications to this moiety can significantly impact biological activity. For instance, the introduction of alkyl groups at the 3-position of the morpholine ring has been shown to increase anticancer activity. e3s-conferences.org

In the case of 2,4-disubstituted pyrimidines, replacing the morpholine ring at the C-4 position with other cyclic amines like piperidine (B6355638) or piperazine (B1678402) can alter the biological profile, affecting potency and selectivity against different enzymes. nih.gov

Table 1: Influence of Morpholine and Related Cyclic Amine Modifications on Biological Activity

| Core Scaffold | Modification on Morpholine/Cyclic Amine | Observed Effect on Biological Activity | Reference |

|---|---|---|---|

| General Morpholine Derivatives | Alkyl substitution at 3-position | Increased anticancer activity | e3s-conferences.org |

| mTOR Inhibitors | Bridged morpholine moiety | Enhanced potency and selectivity for mTOR | e3s-conferences.org |

| Chalcone-Substituted Morpholines | Unsubstituted morpholine | Essential for potent activity against C6 and other cell lines | e3s-conferences.org |

| 2,4-Disubstituted Pyrimidines | Replacement with piperidine/piperazine | Altered potency and selectivity for cholinesterases | nih.gov |

Role of the Nitro Group in Modulating Compound Reactivity and Biological Function

The nitro group (–NO2) is a powerful modulator of a molecule's chemical and biological properties due to its strong electron-withdrawing nature. taylorandfrancis.comsvedbergopen.com This characteristic creates an electron-deficient center on the pyrimidine (B1678525) ring, making it susceptible to nucleophilic attack. taylorandfrancis.com This enhanced reactivity can facilitate covalent bonding with nucleophilic residues (such as –OH, –SH, and –NH2) found in proteins and enzymes, which is often a key mechanism of action for nitroaromatic compounds. taylorandfrancis.com

The biological function of nitro-containing compounds is frequently dependent on the metabolic reduction of the nitro group. svedbergopen.com This bioreduction can produce reactive intermediates, including radical species and reactive nitrogen species (RNS), which can induce cellular damage and are responsible for the therapeutic effects of many nitro-based drugs. svedbergopen.comresearchgate.net Therefore, the nitro group can act as a "pro-drug" feature, being activated within the target cell or organism. svedbergopen.com

Furthermore, the polarity and hydrogen bonding capability of the nitro group can enhance interactions with biological targets, stabilizing the drug-receptor complex. researchgate.net The position of the nitro group is critical; for example, in chalcone (B49325) structures, moving the nitro group from the ortho to the para position on a phenyl ring significantly alters its anti-inflammatory and vasorelaxant activities. mdpi.com While essential for the activity of many compounds, the nitro group is also often associated with toxicity concerns, making the balance between efficacy and safety a key consideration in drug design. svedbergopen.comresearchgate.net

Table 2: Functional Roles of the Nitro Group in Bioactive Molecules

| Property/Function | Mechanism | Biological Implication | Reference |

|---|---|---|---|

| Electron-Withdrawing Nature | Creates an electron-deficient aromatic ring. | Enhances reactivity towards nucleophilic substitution by biological macromolecules (proteins, DNA). | taylorandfrancis.com |

| Bioreductive Activation | Metabolic reduction to reactive intermediates (ROS, RNS). | Acts as a prodrug mechanism, leading to selective toxicity in target cells (e.g., hypoxia-activated prodrugs). | svedbergopen.comresearchgate.net |

| Target Interaction | Forms hydrogen bonds and polar interactions with receptor sites. | Stabilizes the drug-receptor complex, potentially increasing potency. | researchgate.net |

| Modulation of Reactivity | Influences the electronic properties of the entire molecule. | Alters the compound's spectrum of activity and physicochemical parameters. | taylorandfrancis.com |

SAR Studies of the Pyrimidine Core and its Substituents for Targeted Biological Effects

The pyrimidine ring is a versatile scaffold for developing targeted therapeutic agents. SAR studies have shown that the nature and position of substituents on the pyrimidine core are critical for determining biological effects. nih.govresearchgate.net

In a study of 2,4-disubstituted pyrimidines designed as cholinesterase inhibitors, substituents at both the C-2 and C-4 positions were systematically varied. nih.gov It was found that a C-2 pyrrolidinyl group combined with a C-4 naphthylmethylamino substituent resulted in the most potent acetylcholinesterase (AChE) inhibitor in the series (IC50 = 5.5 μM). nih.gov This indicates that the central pyrimidine ring serves as an effective template for positioning substituents to achieve dual inhibition of both the enzyme and AChE-induced Aβ aggregation. nih.gov

Further studies on pyrimidine analogues have explored substitutions at the 2-position with thio, sulfinyl, and sulfonyl groups. researchgate.net These modifications significantly influence the antibacterial and anticancer activities of the resulting compounds. researchgate.net The electronic properties of the substituents play a crucial role; electron-donating groups (EDG) and electron-withdrawing groups (EWG) at different positions on aryl rings attached to the pyrimidine core can fine-tune the activity. researchgate.net For instance, in one series, the presence of an EDG was more favorable for activity than an EWG at the 4-position of an arylamine group. researchgate.net

Table 3: SAR of the Pyrimidine Core for Cholinesterase Inhibition

| Compound | C-2 Substituent | C-4 Substituent | AChE IC50 (μM) | BuChE IC50 (μM) | Reference |

|---|---|---|---|---|---|

| 9a | Pyrrolidin-1-yl | N-(Naphth-1-ylmethyl)amino | 5.5 | - | nih.gov |

| 9e | 4-Methylpiperidin-1-yl | N-(Naphth-1-ylmethyl)amino | - | 2.2 | nih.gov |

| 7d | 4-Methylpiperazin-1-yl | N-Benzylamino | - | - | nih.gov |

Note: Compound 7d was noted as a selective AChE inhibitor with good inhibition of hAChE-induced Aβ aggregation (59%). nih.gov

Comparative SAR Studies with Other Pyrimidine and Heterocyclic Scaffolds

Comparing the 4-(5-nitropyrimidin-2-yl)morpholine scaffold with other heterocyclic systems provides valuable insights into the features required for specific biological activities.

Thienopyrimidines: This class of compounds, where a thiophene (B33073) ring is fused to the pyrimidine core, has been extensively studied for anticancer activity. In some series, thienopyrimidine derivatives showed more potent activity against colon cancer cell lines (HCT-116) than the standard drug imatinib. researchgate.net SAR on these compounds revealed that N-ethyl substitutions were more effective than N-phenyl substitutions. researchgate.net This suggests that for certain targets, the fused thienopyrimidine core offers a better structural arrangement for binding than a simple substituted pyrimidine.

Thiopyranopyrimidines: In the development of PI3K inhibitors, a series of 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives were synthesized. mdpi.comnih.gov These compounds, which feature a thiopyrano ring fused to the pyrimidine, were found to have potent cytotoxic activity. The SAR demonstrated that the fused thiopyranopyrimidine nucleus was beneficial for activity. mdpi.com However, when compared to a lead compound based on a 1,3,5-triazine (B166579) scaffold, the thiopyranopyrimidine derivatives showed different activity profiles, indicating that the core heterocyclic system is a major determinant of selectivity and potency. mdpi.com

Nitropyridines: Pyridine, another six-membered nitrogen-containing heterocycle, is also a privileged structure in drug design. mdpi.com Nitropyridines are used as precursors for a wide range of biologically active molecules. For example, 2-amino-4-methyl-5-nitropyridine (B42881) serves as a starting material for the synthesis of potent DNA-dependent protein kinase inhibitors. mdpi.com The reactivity of the nitropyridine, governed by the position of the nitro group and other substituents, parallels that of nitropyrimidines. However, the nitrogen atom's position in the ring alters the electronic distribution and geometry, leading to different binding interactions and biological outcomes compared to the pyrimidine scaffold.

Computational and Theoretical Chemistry Applications

Molecular Docking Studies for Target Identification and Ligand-Protein Interaction Profiling

Molecular docking is a powerful computational tool that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in identifying potential biological targets for a ligand and elucidating the specific interactions that stabilize the ligand-protein complex.

Analysis of Binding Modes within Kinase Active Sites (e.g., PLK4, ERK5, DCLK1)

While direct molecular docking studies of 4-(5-Nitropyrimidin-2-yl)morpholine with Polo-like kinase 4 (PLK4), Extracellular signal-regulated kinase 5 (ERK5), and Doublecortin-like kinase 1 (DCLK1) are not extensively reported in the public domain, the pyrimidine-morpholine scaffold is a well-recognized "hinge-binding" motif in numerous kinase inhibitors. Computational models of related morpholino-pyrimidine derivatives targeting other kinases, such as PI3K/mTOR, have demonstrated the critical role of the morpholine (B109124) group in establishing key interactions within the ATP-binding site. In a study on pyrazolopyrimidine and thienopyrimidine inhibitors of mTOR, the replacement of the morpholine group with 3,6-dihydro-2H-pyran (DHP) resulted in compounds with equivalent potency, highlighting the morpholine's role as a crucial hinge-region binding motif. nih.gov This suggests that the morpholine moiety of this compound likely orients the pyrimidine (B1678525) ring to interact with the hinge region of kinase active sites, a common feature in ATP-competitive inhibitors.

Mapping of Hydrogen Bonding and Hydrophobic Interactions in Protein Binding

The chemical structure of this compound, featuring a nitropyrimidine core and a morpholine ring, allows for a variety of interactions with protein targets. The morpholine ring, with its oxygen atom, can act as a hydrogen bond acceptor, while the nitrogen atom can also participate in hydrogen bonding. Furthermore, the ring's puckered conformation allows it to fit into hydrophobic pockets within a protein's active site. frontiersin.org

In a study of 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives, molecular docking into the active site of PI3Kα revealed specific interactions. For instance, the nitrogen of the pyrimidine ring formed a hydrogen bond with the residue Asp2357. mdpi.com Similarly, in a broader context of pyrimidine-morpholine hybrids, the morpholine's oxygen is noted for its capacity to form hydrogen bonds, and the electron-deficient nature of its ring enables hydrophobic interactions. frontiersin.org These findings suggest that this compound would likely engage in similar interactions, with the nitro group potentially forming additional polar contacts.

| Interaction Type | Potential Interacting Groups on this compound | Example from Related Compounds |

| Hydrogen Bonding | Morpholine Oxygen, Pyrimidine Nitrogens, Nitro Group Oxygens | Pyrimidine nitrogen forming a hydrogen bond with Asp2357 in PI3Kα. mdpi.com |

| Hydrophobic Interactions | Morpholine Ring, Pyrimidine Ring | The morpholine ring engaging in hydrophobic interactions within the active site. frontiersin.org |

Docking with Enzyme Targets (e.g., Dihydrofolate Reductase, Thymidylate Synthase)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling techniques that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. These models are invaluable for predicting the activity of novel compounds and for understanding the structural features that govern their behavior.

Development of Predictive Models for Biological Potency and Selectivity

For series of compounds containing the pyrimidine-morpholine scaffold, QSAR models have been successfully developed to predict their biological potency. For example, a 3D-QSAR study on 2-hydrazinyl-4-morpholinothieno[3,2-d]pyrimidine derivatives as potential antitumor agents established both CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) models. nih.gov These models, which had good predictive power (CoMFA q² = 0.436, r² = 0.937; CoMSIA q² = 0.706, r² = 0.947), can be used to rationally design novel thienopyrimidines with enhanced cytotoxic activity and selectivity. nih.gov Such models for a series including this compound could elucidate the quantitative impact of the nitro group and the morpholine ring on its biological activity, guiding further optimization.

| QSAR Model | Application | Key Findings for Related Scaffolds |

| CoMFA | Predicting antitumor activity | Steric and electrostatic fields are key determinants of activity. nih.gov |

| CoMSIA | Predicting antitumor activity | In addition to steric and electrostatic fields, hydrophobic, hydrogen bond donor, and acceptor fields contribute to the predictive model. nih.gov |

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a popular and effective computational method for investigating the electronic structure, molecular properties, and reactivity of chemical compounds. mdpi.comnih.gov By solving the Kohn-Sham equations, DFT can accurately model the electron density of a molecule, providing a foundation for understanding its chemical behavior. mdpi.com This approach is widely used to calculate molecular geometries, vibrational frequencies, and various reactivity descriptors that illuminate the characteristics of molecules like this compound. nih.govresearchgate.net

The reactivity of this compound is largely dictated by the distribution of electrons within its structure. The pyrimidine ring is inherently electron-deficient, and this characteristic is significantly amplified by the presence of the strongly electron-withdrawing nitro (-NO₂) group at the C5 position. DFT calculations are instrumental in mapping this electron distribution.

Molecular Electrostatic Potential (MEP): One of the key outputs of a DFT calculation is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). For this compound, the MEP would show a high concentration of positive potential (electron deficiency) on the pyrimidine ring, particularly near the nitro group and the nitrogen atoms of the ring. Conversely, the oxygen atom of the morpholine ring and the oxygen atoms of the nitro group would be regions of high negative potential (electron-rich).

| Computational Method | Parameter Calculated | Insight Provided for this compound |

|---|---|---|

| Density Functional Theory (DFT) | Molecular Geometry | Provides the optimized 3D structure and bond lengths/angles. |

| Molecular Electrostatic Potential (MEP) | Electron Density Surface | Visualizes electron-rich and electron-poor regions, identifying sites for potential interactions. |

| Natural Bond Orbital (NBO) Analysis | Atomic Charges | Quantifies the electron-withdrawing effect of the nitro group on the pyrimidine ring. |

| Fukui Functions | Reactivity Indices | Predicts the most reactive sites for nucleophilic attack on the activated pyrimidine ring. nih.gov |

The presence of a nitro group makes this compound a candidate for reductive transformations in various environments. The one-electron reduction potential (E¹) is a crucial thermodynamic parameter that indicates the ease with which a molecule can accept an electron. This value is particularly important for assessing the environmental fate of nitroaromatic and nitroheterocyclic compounds, as their reduction can initiate degradation pathways. nih.gov

Computational methods, particularly DFT combined with a solvation model (like the COSMO model), can be used to predict these potentials. nih.gov The calculation involves determining the gas-phase electron affinities and the relative hydration or solvation energies. rsc.org The predicted E¹ value provides a quantitative measure of the compound's oxidizing strength.

For nitroheterocyclic compounds, a more positive reduction potential generally correlates with a higher rate of bioreduction. rsc.org This is because many biological systems utilize electron transfer processes. For instance, under hypoxic (low oxygen) conditions, enzymes can reduce nitro compounds, a process that is key to the mechanism of certain hypoxia-selective drugs. This same reductive process can also determine how the compound behaves and persists in the environment. By establishing a quantitative structure-activity relationship (QSAR) that links the calculated E¹ values with experimentally determined reduction rates for a series of related compounds, scientists can predict the potential for environmental transformation of new molecules like this compound. nih.gov

Cheminformatics and Bioinformatics Approaches in Drug Discovery for Pyrimidine Compounds

Cheminformatics and bioinformatics are indispensable disciplines in modern drug discovery, integrating chemistry, biology, and computer science to accelerate the identification and development of new therapeutic agents. mdpi.comyoutube.com These fields employ a wide array of computational tools to manage, analyze, and model vast datasets of chemical and biological information. nih.gov For a class of molecules like pyrimidine derivatives, these approaches are vital for navigating the complex path from a chemical compound to a potential drug.

The general process involves several key stages where cheminformatics plays a role:

Compound Selection and Library Design: Cheminformatics tools are used to design and analyze virtual libraries of pyrimidine compounds. nih.gov Algorithms can filter and select compounds based on calculated physicochemical properties (like molecular weight, logP, and hydrogen bond donors/acceptors) to ensure "drug-likeness" and improve the chances of identifying viable leads.

Virtual High-Throughput Screening (vHTS): Instead of physically testing millions of compounds, vHTS uses computational docking simulations to predict how well compounds from a virtual library will bind to a specific biological target, such as a protein or enzyme. This allows researchers to prioritize a smaller, more promising set of pyrimidine derivatives for synthesis and experimental testing.

QSAR and Machine Learning: Quantitative Structure-Activity Relationship (QSAR) models are developed to correlate the structural features of pyrimidine compounds with their biological activity. mdpi.com Modern approaches often use machine learning algorithms, trained on data from known active and inactive compounds, to predict the activity of novel structures. nih.gov

ADMET Prediction: A significant cause of failure in drug development is poor ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. Cheminformatics models can predict these properties in silico, allowing researchers to flag and deprioritize compounds that are likely to be toxic or have poor bioavailability early in the discovery process. nih.gov

Bioinformatics complements these efforts by identifying and validating biological targets. mdpi.com Genomic and proteomic data can pinpoint proteins or pathways involved in a disease, which then become the targets for drug discovery campaigns focused on pyrimidine inhibitors or modulators. The integration of cheminformatics and bioinformatics creates a powerful, data-driven workflow for efficiently discovering and optimizing new pyrimidine-based drugs. mdpi.com

| In Silico Approach | Application in Pyrimidine Drug Discovery | Example of Utility |

|---|---|---|

| Virtual Screening | Docking pyrimidine libraries against a disease target (e.g., a kinase). | Identifies potential pyrimidine-based kinase inhibitors with high binding affinity. |

| QSAR Modeling | Correlating pyrimidine structural features with observed anti-cancer activity. | Predicts the potency of new pyrimidine analogs before synthesis. |

| Machine Learning | Training models on HTS data to classify pyrimidines as active or inactive. nih.gov | Efficiently mines large datasets to find novel active scaffolds. nih.gov |

| ADMET Prediction | Calculating properties like oral bioavailability or potential for liver toxicity. | Filters out pyrimidine candidates with unfavorable pharmacokinetic or safety profiles early on. |

Biological and Pharmacological Evaluation

Anticancer Activity Studies

The anticancer properties of 4-(5-Nitropyrimidin-2-yl)morpholine and structurally related compounds are primarily attributed to their role as kinase inhibitors, specifically targeting key cellular growth and survival pathways. The morpholine (B109124) moiety is a crucial feature for this activity, with the morpholine oxygen atom often forming a hydrogen bond with key amino acid residues in the hinge region of kinases like PI3K and mTOR. nih.govresearchgate.net

Compounds featuring the morpholinopyrimidine core, such as this compound, are recognized as potent inhibitors of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR) signaling pathways. nih.govnih.gov This class of molecules often exhibits dual inhibitory action against both PI3K and mTOR, a strategy designed to overcome resistance mechanisms associated with targeting only one of these kinases. nih.gov Persistent mTOR signaling can confer resistance to PI3K-only inhibitors, while selective mTORC1 inhibition can lead to PI3K hyperactivation through a feedback loop. nih.gov

The selectivity profile can be fine-tuned by substitutions on the pyrimidine (B1678525) core. For instance, exchanging an aryl moiety from 4-(trifluoromethyl)pyridin-2-amine to 4-(trifluoromethyl)pyrimidin-2-amine can modulate the relative inhibitory activity against PI3K versus mTOR. nih.gov A related 2-morpholino-pyrimidine derivative, compound 26, demonstrated potent dual inhibitory activity with IC50 values of 20 nM for PI3Kα and 189 nM for mTOR. nih.gov Another analog, compound 17f, which has a 4-morpholine-quinazoline core, showed high PI3Kα inhibition with an IC50 of 4.2 nM and also inhibited PI3Kβ, PI3Kγ, PI3Kδ, and mTOR. nih.gov The presence of a morpholine ring is a characteristic feature of many PI3K inhibitors. nih.gov

Table 1: Kinase Inhibition Profile of Structurally Related Morpholinopyrimidine Compounds

| Compound | Target Kinase | IC50 (nM) | Reference |

|---|---|---|---|

| Compound 26 | PI3Kα | 20 | nih.gov |

| PI3Kβ | 376 | nih.gov | |

| PI3Kγ | 204 | nih.gov | |

| PI3Kδ | 46 | nih.gov | |

| mTOR | 189 | nih.gov |

Note: Data for closely related analogs are presented to illustrate the typical kinase inhibition profile for this structural class.

The primary molecular target of this compound and its analogs is the PI3K/Akt/mTOR pathway. nih.govmdpi.com This pathway is a central regulator of numerous cellular functions critical for cancer progression, including cell growth, proliferation, survival, and metabolism. unc.edunih.gov The PI3K enzyme phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-triphosphate (PIP3), which in turn activates the serine/threonine kinase Akt. mdpi.com Activated Akt then influences a multitude of downstream targets, including mTOR. mdpi.comtbzmed.ac.ir

Inhibition of PI3K and mTOR by morpholinopyrimidine compounds effectively blocks this signaling cascade. nih.gov This is demonstrated by the reduced phosphorylation of downstream effectors. For example, treatment with these inhibitors leads to a potent suppression of Akt phosphorylation at key residues like Serine 473 (S473). nih.gov The dual PI3K/mTOR inhibitor NVP-BEZ235, which shares structural motifs, was shown to be highly effective at inhibiting the proliferation of lymphoma cell lines by blocking this pathway. unc.edu Similarly, other inhibitors regulate the PI3K/Akt/mTOR pathway by inhibiting the phosphorylation of Akt and the ribosomal protein S6, a downstream target of mTOR. nih.gov The complete blockage of PI3K signaling is considered an effective strategy to control the progression of various cancers. mdpi.com

The inhibition of the PI3K/Akt/mTOR survival pathway by compounds like this compound directly leads to cytotoxic effects in cancer cells. This pathway's hyperactivation promotes cell survival by inactivating pro-apoptotic factors. unc.edutbzmed.ac.ir By blocking Akt, these inhibitors can prevent the phosphorylation and inactivation of proteins like the forkhead box O (FOXO) transcription factors and BAD (Bcl-2 associated agonist of cell death), thereby promoting apoptosis. mdpi.comunc.edu

Furthermore, inhibition of this pathway can induce cell cycle arrest. nih.gov For example, compound 17f, a potent PI3K/mTOR inhibitor, was found to affect the cell cycle in cancer cell lines. nih.gov The cytotoxic activity of related compounds has been demonstrated to involve the induction of apoptosis and the suppression of cell proliferation, which are direct consequences of shutting down the pro-survival signals transmitted by the PI3K/Akt/mTOR cascade. mdpi.comtbzmed.ac.ir

The anticancer potential of morpholinopyrimidine inhibitors has been evaluated in a variety of human tumor cell lines and preclinical xenograft models. A range of cancer cell lines, including those from prostate (PC-3, DU145), breast (MCF-7, BT474, SK-BR-3), and skin (A431), have been used to test the antiproliferative activities of these compounds in vitro. nih.govnih.gov

In preclinical models, these inhibitors have shown significant antitumor activity. For instance, a potent dual PI3K/mTOR inhibitor, compound 26, was evaluated in a mouse xenograft model using HT-29 colorectal carcinoma cells, which carry a PIK3CA mutation. nih.gov This compound exhibited higher efficiency in reducing tumor growth compared to the reference compound BKM120, even at lower doses. nih.gov Another dual inhibitor, NVP-BEZ235, was also shown to be more effective than single-target agents in a xenograft model of primary effusion lymphoma (PEL). unc.edu These in vivo studies underscore the therapeutic potential of targeting the PI3K/mTOR pathway with this class of compounds.

Table 2: Antiproliferative Activity of a Related 4-Morpholine-quinazoline (Compound 17f) in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (μM) | Reference |

|---|---|---|---|

| PC-3 | Prostate Cancer | 0.14 | nih.gov |

| DU145 | Prostate Cancer | 0.17 | nih.gov |

| MCF-7 | Breast Cancer | 0.11 | nih.gov |

| BT474 | Breast Cancer | 0.12 | nih.gov |

| SK-BR-3 | Breast Cancer | 0.22 | nih.gov |

| U937 | Histiocytic Lymphoma | 0.08 | nih.gov |

Note: The table shows data for a structurally related analog, compound 17f, to represent the antiproliferative potential of this chemical scaffold.

Antimalarial Activity Investigations

Beyond oncology, certain morpholinopyrimidine derivatives have been explored for their activity against infectious diseases, including malaria.

Research into novel antimalarial agents has identified compounds with diverse scaffolds that show promise against Plasmodium falciparum, the most lethal species of the malaria parasite. nih.govnih.gov While direct data on this compound is limited in the provided context, structurally related compounds have been investigated. For example, a series of bicyclic azetidines were found to be curative in mouse models at a single low dose and showed activity against multiple life stages of the parasite. nih.gov Another study identified a series of 4-aminoquinoline-pyrimidine hybrids that demonstrated potent activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. nih.gov One such hybrid showed an IC50 value of 3.6 nM against a resistant strain. nih.gov These findings highlight that pyrimidine-containing structures can serve as a valuable pharmacophore in the development of new antimalarial drugs.

Selectivity against Mammalian Cell Lines

There is no publicly available data from in vitro studies detailing the selective cytotoxicity of this compound against a panel of mammalian cancer cell lines versus normal cell lines.

However, the morpholine moiety is a common feature in a variety of compounds that have been evaluated for their anticancer activity. e3s-conferences.org For instance, some morpholine-containing derivatives have been synthesized and tested against various cancer cell lines, with some showing potent activity. e3s-conferences.org For example, a series of N-substituted indolines and morpholines were evaluated against osteosarcoma and human early-stage kidney cells, where the morpholine substituted compounds were found to be less potent than their indoline (B122111) counterparts. e3s-conferences.org In another study, certain 2-hydrazinyl-4-morpholinothieno[3,2-d]pyrimidine derivatives demonstrated strong cytotoxic activities against H460, HT-29, and MDA-MB-231 cell lines. nih.gov

Similarly, pyrimidine derivatives are a well-established class of compounds with significant anticancer properties, with many approved drugs and clinical candidates featuring this heterocyclic core. nih.gov For example, novel 6-amino-5-cyano-2-thiopyrimidine derivatives have been shown to possess broad-spectrum anti-cancer activity with high selectivity towards leukemia cell lines. nih.gov Additionally, certain 4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates have shown a good selective index against MCF-7 and MDA-MB-231 breast cancer cell lines. nih.gov

Without direct experimental data for this compound, it is not possible to provide a data table on its selectivity against mammalian cell lines.

Anti-inflammatory Properties and Modulation of Inflammatory Mediators (e.g., PGE2, COX enzymes)

No specific studies have been published that investigate the anti-inflammatory properties of this compound or its ability to modulate key inflammatory mediators such as prostaglandin (B15479496) E2 (PGE2) or cyclooxygenase (COX) enzymes.

The COX-2/PGE2 pathway is a critical component of the inflammatory response, and its inhibition is a key mechanism for many anti-inflammatory drugs. nih.govnih.gov The morpholine nucleus has been incorporated into molecules designed as selective COX-2 inhibitors. researchgate.net For example, a series of 2-(morpholin-4-yl)-N-phenylquinazolin-4-amine derivatives were synthesized and showed significant anti-inflammatory and analgesic activity with substantial COX-II selectivity. researchgate.net

Furthermore, 4-amino-5-arylpyrimidines have demonstrated anti-inflammatory activity in carrageenan-induced edema models in rats, although they showed limited activity in other models of inflammation. nih.gov This suggests that the pyrimidine scaffold can contribute to anti-inflammatory effects.

Given the presence of both the morpholine and pyrimidine moieties, it is conceivable that this compound could exhibit anti-inflammatory properties, potentially through the inhibition of the COX pathway. However, without experimental validation, this remains speculative. No data is available to populate a table on its effects on PGE2 and COX enzymes.

Antimicrobial and Antiviral Activity Assessments

There is a lack of specific data on the antimicrobial and antiviral activities of this compound.

The morpholine ring is a constituent of several compounds with demonstrated antimicrobial properties. For example, some morpholine derivatives have been reported to possess strong bactericidal and fungicidal properties. researchgate.net A series of new morpholine-containing 5-arylideneimidazolones have been explored as potential antibiotic adjuvants, with some compounds significantly enhancing the efficacy of oxacillin (B1211168) against methicillin-resistant Staphylococcus aureus (MRSA). nih.govmdpi.com

Regarding antiviral activity, derivatives of the alkaloid (-)-cytisine, which contains a pyridone ring system with some structural similarities to pyrimidine, have been shown to inhibit influenza virus production. researchgate.net Additionally, quinoline (B57606) derivatives, another class of nitrogen-containing heterocycles, have shown potential as antivirals against Dengue virus. nih.gov

While these examples indicate that the structural components of this compound are found in molecules with antimicrobial and antiviral effects, no direct testing of the compound itself has been reported in the available literature. Therefore, no data tables for its antimicrobial or antiviral activity can be provided.

Enzyme Inhibition Kinetics and Mechanism of Action Studies

No studies detailing the enzyme inhibition kinetics or the specific mechanism of action of this compound have been published.

The morpholine moiety is known to be an integral component of the pharmacophore for certain enzyme inhibitors. nih.gov For instance, it has been incorporated into inhibitors of kinases, which are a large family of enzymes involved in cell signaling and are important targets in cancer therapy. e3s-conferences.org The pyrimidine scaffold is also a key feature of many kinase inhibitors.

Given the structural features of this compound, it could potentially act as an inhibitor of various enzymes, such as kinases or enzymes involved in inflammatory pathways like COX. However, without experimental data, its specific targets, inhibitory constants (e.g., IC₅₀, Kᵢ), and mechanism of inhibition remain unknown.

Toxicological Profiles and Safety Considerations in Biological Systems

There is no specific toxicological data available for this compound in the public domain.

General toxicological information is available for the parent heterocycle, morpholine. It is classified as harmful if swallowed or in contact with skin, causes skin and serious eye irritation, and may cause respiratory irritation. cdhfinechemical.com However, the toxicity of a derivative can be significantly different from the parent compound.

For a related compound, 4-amino morpholine, the material safety data sheet indicates it is a flammable liquid and vapor, harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation. cdhfinechemical.com It is not classified as a carcinogen by IARC at levels greater than or equal to 0.1%. cdhfinechemical.com

Safety data for 2-amino-5-nitropyrimidine (B189733) indicates that it causes skin and serious eye irritation and may cause respiratory irritation. echemi.com

It is important to note that the toxicological profile of this compound cannot be accurately predicted from its constituent parts alone and would require specific experimental evaluation. Without such studies, no definitive statements on its safety in biological systems can be made.

Environmental Fate, Ecotoxicity, and Remediation Research

Environmental Occurrence and Distribution of Nitropyrimidine Contaminants

Nitroaromatic compounds, a class to which nitropyrimidines belong, are primarily released into the environment from anthropogenic activities. nih.govresearchgate.net Their extensive use as intermediates in the synthesis of dyes, polymers, pesticides, and explosives has led to environmental contamination of soil and groundwater. nih.gov These compounds are considered emerging contaminants, which are substances not commonly monitored but have the potential to enter the environment and cause adverse ecological and human health effects. scielo.brnih.govrti.org

Biodegradation Pathways and Microbial Transformation of Nitroaromatic and Heterocyclic Compounds

The biodegradation of nitroaromatic compounds has been extensively studied, revealing a variety of microbial strategies for their transformation and mineralization. researchgate.netcswab.org The electron-withdrawing nature of the nitro group makes these compounds resistant to oxidative degradation, favoring reductive attacks as an initial step in biodegradation. researchgate.netnih.gov Microorganisms can utilize these compounds as sources of carbon, nitrogen, and energy. nih.govslideshare.net

Biodegradation can occur under both aerobic and anaerobic conditions:

Aerobic Degradation : Under aerobic conditions, mono- and dinitroaromatic compounds can be completely mineralized. slideshare.net Bacteria have evolved several strategies, including the reduction of the nitro group to a hydroxylamine, which then undergoes rearrangement to a hydroxylated compound suitable for ring-fission. nih.gov Other pathways involve monooxygenase or dioxygenase enzymes that hydroxylate the aromatic ring, leading to the elimination of the nitro group as nitrite. nih.gov

Anaerobic Degradation : This process typically begins with the reduction of the nitro group by nitroreductases to form nitroso, hydroxylamino, and ultimately amino derivatives. slideshare.netresearchgate.net Complete mineralization by a single anaerobic strain is rare. slideshare.net Various anaerobic bacteria, including Clostridium and Desulfovibrio species, have been shown to transform nitroaromatic compounds. nih.govresearchgate.net

Fungi, such as Phanerochaete chrysosporium, are also capable of extensively degrading or mineralizing a variety of nitroaromatic compounds, like 2,4-dinitrotoluene (2,4-DNT) and 2,4,6-trinitrotoluene (TNT). nih.gov

Studies on substituted nitropyridines, which are structurally similar to nitropyrimidines, show that microbial transformation often involves hydroxylation or the formation of N-oxides. For example, Cunninghamella elegans can transform 2-amino-4-methyl-3-nitropyridine into several hydroxylated products and an N-oxide. nih.gov Streptomyces antibioticus and Aspergillus strains can convert the same compound into a pyridinone derivative. nih.govresearchgate.net

| Degradation Strategy | Conditions | Key Enzymes/Processes | Initial Products | References |

|---|---|---|---|---|

| Partial Reduction | Anaerobic | Nitroreductases | Nitroso, Hydroxylamino, and Amino derivatives | slideshare.net |

| Productive Metabolism | Aerobic | Nitroreductases, Rearrangement Enzymes | Hydroxylated aromatic compounds | nih.gov |

| Oxygenolytic Denitration (Monooxygenase) | Aerobic | Monooxygenase | Elimination of nitro group from nitrophenols | nih.gov |

| Oxygenolytic Denitration (Dioxygenase) | Aerobic | Dioxygenase | Elimination of nitro group from various nitroaromatics | nih.gov |

| Hydride Addition | Anaerobic | Hydride-Meisenheimer complex formation | Elimination of nitrite | nih.gov |

| Fungal Mineralization | Aerobic | Ligninolytic enzymes | Extensive degradation/mineralization | nih.gov |

Photolysis and Abiotic Degradation Mechanisms

Photolysis is a significant abiotic degradation pathway for many nitroaromatic and heterocyclic compounds present in surface waters and on soil surfaces. enviro.wiki These compounds often absorb light in the ultraviolet (UV) range, making them susceptible to photochemical reactions. enviro.wiki

Direct photolysis involves the direct absorption of light by the contaminant molecule. For pyrimidines, photolysis can lead to the formation of various isomers and rearrangement products. rsc.org For nitroaromatic compounds, photoreduction and photosubstitution are common reactions. researchgate.net The photochemistry of heteroaromatic N-oxides, which are related to nitropyrimidines, can involve the formation of unstable oxaziridine intermediates that rearrange into other products. wur.nl

Indirect photolysis can also occur, where other substances in the environment, known as photosensitizers (e.g., natural organic matter, nitrate, nitrite), absorb light and produce reactive species like hydroxyl radicals (•OH) and singlet oxygen. enviro.wikinih.gov These reactive species can then degrade the contaminant. enviro.wiki The photolysis of nitrate and nitrite ions in water is a key source of hydroxyl radicals and nitrogen dioxide (•NO2), which can participate in the degradation and transformation of aromatic pollutants. nih.gov

It is important to note that photolytic degradation does not always lead to detoxification. In some cases, the resulting photoproducts can be more toxic than the parent compound. For example, UV-irradiated 3-nitro-1,2,4-triazol-5-one (NTO) was found to be significantly more toxic than the non-irradiated compound. enviro.wiki

Sorption and Mobility in Various Environmental Matrices

The transport and fate of nitropyrimidine contaminants in the environment are heavily influenced by their sorption to soil and sediment particles. Sorption processes control the concentration of the compound in the aqueous phase, thereby affecting its mobility, bioavailability, and degradation rate.

For the morpholine (B109124) component of 4-(5-Nitropyrimidin-2-yl)morpholine, a low octanol-water partition coefficient (log Kow of -0.86) suggests it is not likely to adsorb significantly to organic matter in soil and is expected to have very high mobility. nih.gov However, with a pKa of 8.49, morpholine will exist partially in its cationic (protonated) form in typical environmental pH ranges. nih.gov Cations generally adsorb more strongly to soils containing organic carbon and clay than their neutral counterparts, which could reduce its mobility. nih.gov

Ecotoxicological Assessments and Impact on Aquatic and Terrestrial Ecosystems

Nitroaromatic compounds and their derivatives are known to have toxic and mutagenic properties, posing a risk to environmental and human health. researchgate.netmdpi.com The ecotoxicological effects of emerging contaminants are a significant concern, as they can impact non-target organisms and disrupt ecosystem functions. nih.govnih.govfrontiersin.org

While specific ecotoxicological data for this compound are limited, the toxicity of related compounds provides insight into potential impacts. Many nitroaromatic compounds used in industry and agriculture are known to be hazardous. epa.gov The amino derivatives that can be formed during the biodegradation of nitroaromatics are often of particular concern, with some being classified as primary carcinogens. studiauniversitatis.ro

In aquatic ecosystems, such contaminants can have a range of adverse effects on organisms at different trophic levels. mdpi.comnih.gov For example, neonicotinoid insecticides, which also contain nitrogen-based heterocyclic rings, have been shown to cause a decline in invertebrate populations, which in turn affects the structure and function of aquatic ecosystems by impacting processes like organic matter decomposition and food availability for insectivores. frontiersin.org Exposure to metallic nanoparticles has also been shown to induce oxidative stress in aquatic organisms, including worms, bivalves, and fish, with species- and tissue-specific responses. mdpi.com These findings highlight the complexity of assessing the environmental risk of emerging contaminants. nih.govmdpi.com

Remediation Strategies and Technologies for Nitropyrimidine Compounds in Contaminated Environments

Various technologies have been developed to remediate sites contaminated with nitroaromatic compounds. These strategies can be broadly categorized as biological, physical, and chemical. mdpi.comnih.gov

Biological Remediation (Bioremediation): This approach uses microorganisms to degrade or transform contaminants and is often considered cost-effective and environmentally friendly. mdpi.com

Activated Sludge Process: A widely used method for treating industrial wastewater containing nitrogen-based organic pollutants. mdpi.com

Anaerobic Reactors: Considered one of the most developed and effective methods for removing nitroaromatic compounds from wastewater. mdpi.com

Phytoremediation: This technique uses plants to remove, degrade, or stabilize contaminants from soil and water. However, the disposal of the resulting contaminated plant biomass must be carefully managed. mdpi.com

Physical Remediation:

Sorption/Adsorption: This technique uses materials like activated carbon to bind contaminants, removing them from water or soil. nih.gov It is valued for its low cost, simple operation, and the limited formation of harmful by-products. nih.govnih.gov

Membrane Technologies: Processes like reverse osmosis can effectively remove a wide range of organic and inorganic pollutants from water. mdpi.com

Chemical Remediation:

Advanced Oxidation Processes (AOPs): Methods like ozonation use powerful oxidizing agents (e.g., ozone, hydroxyl radicals) to rapidly degrade organic micropollutants. mdpi.com

Chemical Reduction: Zero-valent iron (ZVI) has been shown to be effective in reducing nitroaromatic compounds to their less toxic amino derivatives. nih.govstudiauniversitatis.ro

The choice of remediation technology depends on the specific contaminant, the extent of contamination, and site-specific conditions. mdpi.com Often, a combination of different strategies is required for effective cleanup. nih.govresearchgate.net

| Technology | Category | Mechanism | Advantages | Disadvantages | References |

|---|---|---|---|---|---|

| Activated Sludge | Biological | Microbial degradation in an aerobic reactor | Well-established, effective for wastewater | Can be sensitive to shock loads of toxic compounds | mdpi.com |

| Anaerobic Reactors | Biological | Microbial reduction of nitro groups | Highly effective for nitroaromatics | Complete mineralization is rare; may produce toxic intermediates | mdpi.com |

| Adsorption (Activated Carbon) | Physical | Sorption of contaminants onto a porous medium | Low cost, simple, effective for a broad range of organics | Requires disposal or regeneration of spent carbon | nih.govnih.gov |

| Zero-Valent Iron (ZVI) | Chemical | Chemical reduction of the nitro group | Effective for nitroaromatic reduction | Changes soil/water chemistry (e.g., pH) | nih.govstudiauniversitatis.ro |

| Ozonation | Chemical | Oxidation by ozone and hydroxyl radicals | Rapid degradation of many organic compounds | Energy-intensive, potential for byproduct formation | mdpi.com |

| Phytoremediation | Biological | Uptake and transformation by plants | Eco-friendly, low cost, aesthetically pleasing | Slow process, requires disposal of contaminated biomass | mdpi.com |

Advanced Analytical and Characterization Methodologies in Research

High-Resolution Spectroscopic Techniques for Structural Elucidation (e.g., Nuclear Magnetic Resonance (NMR) Spectroscopy)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural determination of organic molecules, including 4-(5-nitropyrimidin-2-yl)morpholine. Both ¹H and ¹³C NMR are critical in mapping the chemical environment of each atom within the molecule.

In the ¹H NMR spectrum of related N-substituted morpholines, the protons of the morpholine (B109124) ring typically exhibit characteristic chemical shifts. The protons on the carbons adjacent to the oxygen atom (O-CH₂) generally appear at a different chemical shift than those adjacent to the nitrogen atom (N-CH₂). For instance, in some N-substituted morpholines, the O-linked methylene (B1212753) protons can appear around δ 3.74-3.69 ppm, while the N-linked methylene protons may be found around δ 2.72-2.67 ppm. chemrxiv.org For this compound, the electron-withdrawing nature of the nitropyrimidine ring would be expected to influence these shifts, likely causing a downfield shift for the protons on the carbons attached to the nitrogen. The protons on the pyrimidine (B1678525) ring itself would also provide key structural information.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. In N-substituted morpholines, the carbon signals for the morpholine ring are typically observed in the range of δ 40-70 ppm. chemrxiv.orgrsc.org Specifically, the carbons adjacent to the oxygen are generally more deshielded than those adjacent to the nitrogen. The carbon atoms of the 5-nitropyrimidine (B80762) ring would have distinct chemical shifts, with the carbon bearing the nitro group and those in its vicinity being significantly affected.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for unambiguously assigning proton and carbon signals and confirming the connectivity of the entire molecule. rsc.orgacs.org

Interactive Data Table: Representative NMR Data for Morpholine Moieties

| Nucleus | Typical Chemical Shift Range (ppm) for N-Aryl Morpholines | Expected Influence of 5-Nitropyrimidine Substituent |

| ¹H NMR | ||

| Morpholine H (N-CH₂) | 3.0 - 3.5 | Downfield shift |

| Morpholine H (O-CH₂) | 3.7 - 4.0 | Minor shift |

| Pyrimidine H | Varies based on substitution | Specific shifts for H-4' and H-6' |

| ¹³C NMR | ||

| Morpholine C (N-CH₂) | ~45 - 55 | Downfield shift |

| Morpholine C (O-CH₂) | ~65 - 70 | Minor shift |

| Pyrimidine C | Varies based on substitution | Specific shifts for C-2', C-4', C-5', C-6' |

Chromatographic Methods for Purity Assessment and Mixture Separation (e.g., Thin-Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS))

Chromatographic techniques are essential for verifying the purity of this compound and for separating it from starting materials, byproducts, and other impurities.

Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of a reaction. chemrxiv.org By spotting the reaction mixture on a silica (B1680970) gel plate and developing it with an appropriate solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexane), the separation of the starting materials, intermediates, and the final product can be visualized. The difference in polarity between the reactants (e.g., 2-chloro-5-nitropyrimidine (B88076) and morpholine) and the product will result in different retention factors (Rf values), allowing for a qualitative assessment of the reaction's completion.

Liquid Chromatography-Mass Spectrometry (LC-MS) provides a powerful combination of separation and identification. High-Performance Liquid Chromatography (HPLC) can be used to obtain a quantitative measure of the purity of this compound. chemrxiv.org A suitable column (e.g., a C18 column) and a mobile phase (e.g., a gradient of acetonitrile (B52724) and water) would be employed to separate the compound from any impurities. The purity is determined by the relative area of the product peak in the chromatogram.

The mass spectrometer coupled to the LC provides the mass-to-charge ratio (m/z) of the eluting compounds. For this compound, the expected molecular ion peak would confirm its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to determine the elemental composition, further confirming the identity of the compound. chemrxiv.org

Interactive Data Table: Chromatographic Parameters

| Technique | Typical Application | Key Parameters | Expected Outcome for this compound |

| TLC | Reaction Monitoring | Stationary Phase: Silica Gel; Mobile Phase: Ethyl Acetate/Hexane | Distinct Rf value compared to starting materials. |

| HPLC | Purity Assessment | Column: C18; Mobile Phase: Acetonitrile/Water gradient | A major peak corresponding to the product, with purity >95%. chemrxiv.org |

| LC-MS | Identification | Ionization Mode: ESI+; Mass Analyzer: Quadrupole or TOF | Detection of the molecular ion peak [M+H]⁺. |

Advanced Characterization Techniques for Reaction Monitoring and Product Analysis

Beyond standard NMR and chromatography, other advanced techniques can be employed for a more comprehensive analysis. During the synthesis of this compound, which likely proceeds via a nucleophilic aromatic substitution (SNAᵣ) reaction, in-situ monitoring techniques can provide valuable kinetic and mechanistic insights. rsc.org

Techniques such as ReactIR (in-situ Fourier Transform Infrared Spectroscopy) could be used to track the disappearance of reactant vibrational bands and the appearance of product bands in real-time. This allows for the optimization of reaction conditions such as temperature, reaction time, and reagent stoichiometry.

Furthermore, should the compound be crystalline, single-crystal X-ray diffraction would provide the ultimate structural confirmation, offering precise bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the solid state.

Future Research Directions and Applications Potential

Development of Novel Therapeutic Agents Based on the 4-(5-Nitropyrimidin-2-yl)morpholine Scaffold

The inherent biological activities of both pyrimidine (B1678525) and morpholine (B109124) rings make the this compound scaffold a compelling starting point for the development of new therapeutic agents. tandfonline.comresearchgate.nete3s-conferences.org The pyrimidine core is a fundamental component of nucleic acids and is found in numerous chemotherapeutic drugs and other bioactive molecules. tandfonline.com The morpholine ring is also a recognized pharmacophore that can enhance drug-like properties. researchgate.nete3s-conferences.org

Anticancer Potential:

The fight against cancer is a primary area where this scaffold shows promise. Pyrimidine derivatives have a long history in cancer treatment, and the addition of a morpholine ring has been shown to improve the anticancer activity of various compounds. tandfonline.comresearchgate.net Research into pyrido[2,3-d]pyrimidine (B1209978) derivatives has identified compounds with potent anticancer activity against various cell lines, including liver, prostate, colon, breast, and lung cancer. nih.gov Furthermore, studies on 5-nitropyrimidine (B80762) derivatives have revealed compounds with significant antiproliferative activities. For instance, certain novel 5-nitropyrimidine-2,4-diamine (B43640) derivatives have demonstrated potent activity against several human cancer cell lines, with one compound showing a three-fold improvement over the commercial anticancer drug fluorouracil in inhibiting HepG2 cell proliferation. nih.gov This suggests that the this compound core could be a valuable template for designing new and more effective anticancer drugs.

Kinase Inhibition:

A key mechanism through which many anticancer drugs exert their effect is through the inhibition of protein kinases. The pyrimidine scaffold is a common feature in many kinase inhibitors. nih.gov For example, morpholine-substituted pyrimidines have been investigated as inhibitors of PI3K (phosphoinositide 3-kinase), a crucial enzyme in cell signaling pathways that is often dysregulated in cancer. nih.gov The morpholine group is considered important for PI3K inhibition. nih.gov Additionally, pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have been identified as dual inhibitors of CDK2 and TRKA kinases, both of which are implicated in cancer development. mdpi.com Molecular modeling studies have been instrumental in understanding how these compounds bind to the active sites of kinases, providing a basis for the rational design of more potent and selective inhibitors. nih.govmdpi.comresearchgate.netresearchgate.net The this compound scaffold, therefore, represents a promising framework for the design of novel kinase inhibitors for cancer therapy.

Antiprotozoal Activity:

Neglected tropical diseases caused by protozoan parasites remain a significant global health challenge. There is an urgent need for new, effective, and safe drugs to treat these diseases. mdpi.com Nitro-containing compounds, such as 5-nitroimidazoles, have shown antiparasitic activity. mdpi.com While some nitro compounds have raised toxicity concerns, derivatives with a 5-nitroimidazole scaffold have demonstrated antiparasitic activity without these adverse effects. mdpi.com This highlights the potential of the 5-nitropyrimidine moiety within the this compound structure as a source for novel antiprotozoal agents. Research into related heterocyclic compounds has identified derivatives with activity against various protozoa, including Giardia lamblia, Trichomonas vaginalis, and Entamoeba histolytica. nih.govmdpi.com Further investigation into the antiprotozoal potential of this compound and its analogues is a promising avenue for future research.

Table 1: Investigated Therapeutic Potentials of Related Scaffolds

| Therapeutic Area | Scaffold/Derivative Class | Key Findings |

| Anticancer | Pyrido[2,3-d]pyrimidines | Potent activity against liver, prostate, colon, breast, and lung cancer cell lines. nih.gov |

| 5-Nitropyrimidine-2,4-diamines | Significant antiproliferative activities against various human cancer cell lines. nih.gov | |

| Kinase Inhibition | Morpholinopyrimidines | Investigated as PI3K inhibitors, with the morpholine group being crucial for activity. nih.gov |

| Pyrazolo[1,5-a]pyrimidines | Identified as dual inhibitors of CDK2 and TRKA kinases. mdpi.com | |

| Antiprotozoal | 5-Nitroimidazoles | Exhibit antiparasitic activity with potentially improved safety profiles over other nitro compounds. mdpi.com |

| Quinoxaline-1,4-di-N-oxide esters | Show broad-spectrum antiparasitic activity against Giardia lamblia, Trichomonas vaginalis, and Entamoeba histolytica. nih.gov |

Exploration of New Catalytic Applications for this compound as a Ligand

The nitrogen atoms within the pyrimidine and morpholine rings of this compound present potential coordination sites for metal ions, suggesting its utility as a ligand in catalysis. While direct catalytic applications of this specific compound are not yet widely reported, the broader families of pyrimidine and morpholine derivatives have been explored in this context.

The development of novel ligands is crucial for advancing catalytic processes, enabling more efficient and selective chemical transformations. The electronic properties of the this compound ligand, influenced by the electron-withdrawing nitro group, could lead to unique catalytic activities when complexed with various transition metals. Future research could focus on synthesizing and characterizing metal complexes of this ligand and evaluating their catalytic performance in a range of organic reactions, such as cross-coupling reactions, hydrogenations, and oxidations. The exploration of its potential in asymmetric catalysis, where chiral ligands are used to produce enantiomerically pure compounds, could also be a fruitful area of investigation.

Sustainable Synthesis and Environmental Engineering Solutions for Nitropyrimidine Derivatives

The principles of green chemistry are increasingly important in chemical synthesis, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. researchgate.netnih.gov The synthesis of pyrimidine derivatives has been a focus of green chemistry research, with the development of more environmentally friendly methods. researchgate.netnih.gov

Traditional methods for synthesizing pyrimidines often involve hazardous reagents and solvents. nih.gov Greener alternatives that have been explored include:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields. researchgate.netnih.gov

Ultrasound-assisted synthesis: Sonication can also enhance reaction rates and efficiency. nih.gov

Solvent-free reactions: Conducting reactions without a solvent minimizes waste and simplifies purification. nih.gov

Use of green catalysts: Employing recyclable and non-toxic catalysts is a key aspect of sustainable synthesis. nih.gov

Multicomponent reactions: These reactions combine three or more reactants in a single step, leading to higher atom economy and efficiency. researchgate.net

These green chemistry approaches can and should be applied to the synthesis of this compound and other nitropyrimidine derivatives. Developing sustainable synthetic routes will not only reduce the environmental impact of producing these compounds but also make them more accessible for research and potential large-scale applications. Furthermore, from an environmental engineering perspective, the biodegradability and potential environmental fate of nitropyrimidine derivatives should be investigated to ensure their safe use and disposal.

Advanced Computational Design for Optimized Ligands and Materials with Tailored Properties

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. wiley.comnih.govyoutube.comyoutube.com These techniques allow for the rational design of molecules with specific properties, saving time and resources compared to traditional trial-and-error approaches.

For the this compound scaffold, computational methods can be employed in several ways:

Virtual Screening: Large libraries of virtual compounds based on the this compound scaffold can be screened against biological targets to identify potential drug candidates. wiley.com

Structure-Based Drug Design: If the three-dimensional structure of a biological target is known, computational docking can be used to predict how different derivatives of the scaffold will bind and to design modifications that improve binding affinity and selectivity. nih.govresearchgate.netresearchgate.net

QSAR (Quantitative Structure-Activity Relationship) Studies: QSAR models can be developed to correlate the structural features of this compound derivatives with their biological activity, providing insights for the design of more potent compounds. researchgate.net

Materials Design: Computational methods can also be used to predict the electronic, optical, and mechanical properties of materials incorporating the this compound moiety, guiding the design of new functional materials.

By leveraging these advanced computational tools, researchers can accelerate the discovery and optimization of novel therapeutic agents, catalysts, and materials based on the versatile this compound scaffold.

Q & A

Q. How do researchers perform comparative SAR studies between this compound and its analogs?

- Methodological Answer :

- Analog Synthesis : Replace nitro with cyano, methyl, or halogens; modify morpholine with piperazine or thiomorpholine .

- Bioactivity Profiling : Test analogs in parallel assays (e.g., enzyme inhibition, cytotoxicity).

- 3D Pharmacophore Mapping : MOE or Schrödinger identifies critical features (e.g., nitro-group as H-bond acceptor) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.